Sertindole

Vue d'ensemble

Description

Le Sertindole est un antipsychotique atypique principalement utilisé dans le traitement de la schizophrénie. Il a été développé par la société pharmaceutique danoise Lundbeck et commercialisé sous licence par Abbott Labs. Le this compound est classé chimiquement comme un dérivé de la phénylindole et possède une activité au niveau des récepteurs de la dopamine et de la sérotonine dans le cerveau .

Méthodes De Préparation

La synthèse du Sertindole implique plusieurs étapes. Initialement, le 5-chloro-indole est mis en réaction avec le 4-fluoro-bromobenzène dans le toluène pour donner un composé intermédiaire via la réaction d'arylation d'Ullmann. Ce composé intermédiaire est ensuite condensé avec le chlorhydrate de la 4-pipéridone monohydratée sous reflux. Le composé résultant subit une réduction par hydrogénation en utilisant l'oxyde de platine comme catalyseur. Enfin, le produit est mis en réaction avec la 1-(2-chloroéthyl)-2-imidazolidinone pour donner le this compound .

Les méthodes de production industrielle ont optimisé ce processus en utilisant des liquides ioniques à base d'alkylimidazolium comme solvants pour la N-alkylation, ce qui améliore le rendement et la reproductibilité .

Analyse Des Réactions Chimiques

Le Sertindole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé sous des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : La réduction par hydrogénation est une étape clé de sa synthèse, utilisant l'oxyde de platine comme catalyseur.

Substitution : La réaction d'arylation d'Ullmann est une réaction de substitution où le 5-chloro-indole réagit avec le 4-fluoro-bromobenzène.

Les réactifs couramment utilisés dans ces réactions comprennent le toluène, l'oxyde de platine et la 1-(2-chloroéthyl)-2-imidazolidinone. Le produit principal formé à partir de ces réactions est le this compound lui-même .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la synthèse et l'optimisation des dérivés de la phénylindole.

Médecine : Au-delà de son utilisation principale dans le traitement de la schizophrénie, le this compound a montré un potentiel dans la recherche sur le cancer.

Industrie : L'optimisation de sa synthèse à l'aide de liquides ioniques met en évidence sa pertinence en chimie industrielle.

Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs de la dopamine D2 et de la sérotonine 5-HT2 dans le cerveau. Cette modulation de l'activité des neurotransmetteurs contribue à stabiliser la fonction cérébrale et à réduire les symptômes psychotiques. Le this compound a également une affinité pour les alpha1-adréno-récepteurs, ce qui contribue à son profil pharmacologique global .

Applications De Recherche Scientifique

Psychiatric Applications

Efficacy in Schizophrenia

Sertindole has been shown to effectively manage symptoms of schizophrenia, including positive, negative, and affective symptoms. Clinical studies indicate that it operates at low dopamine D2 receptor occupancy levels, which correlates with a reduced incidence of extrapyramidal side effects compared to other antipsychotics . Its long half-life allows for once-daily oral administration, maintaining stable plasma levels and enhancing patient compliance .

Case Studies

Case reports suggest that switching to this compound can lead to significant improvements in patients who have not responded adequately to other antipsychotic treatments. Patients reported enhanced daily functioning and quality of life without the burden of extrapyramidal symptoms .

Oncological Applications

Recent studies have highlighted this compound's antiproliferative properties against various cancer types, suggesting its potential as an anticancer agent.

Antitumor Efficacy

this compound has demonstrated broad antiproliferative activity against several cancer cell lines, including glioma and gastric cancer cells. Research indicates that this compound inhibits cell proliferation and induces apoptosis through mechanisms involving autophagy and the JAK2-STAT3 signaling pathway .

- Glioma Treatment : this compound has been shown to impede the growth of glioma tumor cells by enhancing autophagic flux and suppressing stemness-associated markers such as Nanog and Sox2 .

- Gastric Cancer Treatment : In vitro studies revealed that this compound effectively suppressed gastric cancer cell proliferation, with IC50 values ranging from 4 to 16 μM. In vivo experiments demonstrated that oral administration of this compound significantly inhibited tumor growth in animal models .

Safety Profile

While this compound is associated with some side effects such as weight gain and rhinitis, it generally exhibits a favorable safety profile compared to other antipsychotics. Notably, it lacks significant sedative effects and has a low incidence of extrapyramidal symptoms .

Summary Table: Applications of this compound

Mécanisme D'action

Sertindole exerts its effects by blocking dopamine D2 receptors and serotonin 5-HT2 receptors in the brain. This modulation of neurotransmitter activity helps stabilize brain function and reduce psychotic symptoms. This compound also has affinity for alpha1-adrenoreceptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Le Sertindole est souvent comparé à d'autres antipsychotiques atypiques tels que l'halopéridol, la rispéridone et la quétiapine. S'il partage des mécanismes d'action similaires, le this compound est unique par sa forte sélectivité pour les neurones dopaminergiques dans le système mésolimbique, ce qui peut contribuer à son efficacité dans le traitement des symptômes positifs et négatifs de la schizophrénie . D'autres composés similaires comprennent la ziprasidone, la chlorpromazine, l'asénaline, la lurasidone et l'ilopéridone .

Activité Biologique

Sertindole is a second-generation antipsychotic that has garnered attention not only for its psychiatric applications but also for its diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC50 and MIC90 values for this compound against S. aureus were found to be 50 μM. Notably, this compound effectively inhibited bacterial growth even at subinhibitory concentrations (1/2 × MIC) and significantly reduced biofilm formation .

- Mechanism of Action : this compound disrupts bacterial cell integrity by affecting membrane permeability and inducing oxidative stress. Proteomic analyses indicated a reduction in amino acid biosynthesis and activation of stress responses upon treatment with this compound. Furthermore, a knockout strain of Staphylococcus epidermidis showed increased susceptibility to this compound, suggesting a targeted mechanism of action .

Anticancer Activity

This compound has also been investigated for its antiproliferative effects across various cancer types.

- Broad Antiproliferative Effects : Research indicates that this compound demonstrates potent antiproliferative activity against multiple cancer cell lines, including breast cancer. For instance, in xenotransplant models, this compound administration reduced breast tumor growth by approximately 22.7% .

- Mechanism of Action : this compound induces apoptosis through autophagy-associated pathways and directly inhibits the 5-HT6 receptor. In breast cancer cells, treatment with this compound led to increased levels of autophagic markers (LC3II) and cleaved caspase-3, indicating enhanced autophagic flux and apoptotic activity .

Table 1: Summary of this compound's Biological Activities

Case Studies and Clinical Implications

This compound's unique properties extend to its clinical applications in treating schizophrenia and other psychiatric disorders. Clinical trials have shown that this compound is associated with lower relapse rates compared to other antipsychotics .

- Long-term Efficacy : this compound has demonstrated sustained efficacy with good tolerability over extended periods. This makes it a viable option for long-term management in patients with schizophrenia .

- Safety Profile : this compound's safety profile appears favorable, with limited adverse psychiatric effects reported in controlled studies .

Propriétés

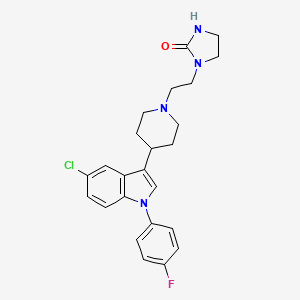

IUPAC Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKLJWGUPQBVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048967 | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.63e-03 g/L | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level. | |

| Record name | Sertindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106516-24-9 | |

| Record name | Sertindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106516-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertindole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106516249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVV4Z879SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.